molecular formula C18H30N2O6Si B3053778 (2R,3s,5r)-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl acetate CAS No. 56070-42-9

(2R,3s,5r)-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl acetate

Cat. No.: B3053778
CAS No.: 56070-42-9
M. Wt: 398.5 g/mol
InChI Key: MAVGGYGNBUMLLC-RRFJBIMHSA-N
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Description

This compound is a nucleoside analog featuring a thymine base (5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) attached to a modified tetrahydrofuran ring. Key structural elements include:

  • Stereochemistry: The (2R,3s,5r) configuration ensures proper spatial orientation for biological interactions.
  • Protecting Groups: The tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxymethyl position and the acetate at the 3'-position enhance stability during synthetic processes .
  • Synthesis: Prepared via TBDMS protection of thymidine followed by selective acetylation, as described in a 2013 Molecules study (yield: ~97%) .

This compound serves as an intermediate in oligonucleotide synthesis, where protecting groups prevent undesired side reactions. Its structural flexibility allows further functionalization, such as triazole linkages or fluorinated modifications .

Properties

IUPAC Name

[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O6Si/c1-11-9-20(17(23)19-16(11)22)15-8-13(25-12(2)21)14(26-15)10-24-27(6,7)18(3,4)5/h9,13-15H,8,10H2,1-7H3,(H,19,22,23)/t13-,14+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGGYGNBUMLLC-RRFJBIMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471877
Record name CTK1F5386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56070-42-9
Record name Thymidine, 5′-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3′-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56070-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CTK1F5386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Tetrahydrofuran Diol Intermediate

The synthesis begins with 1,2-O-isopropylidene-α-D-xylofuranose , a ribose-derived precursor, which undergoes regioselective ring-opening and cyclization to yield a tetrahydrofuran diol. This intermediate provides the foundational stereochemistry (2R,3S,5R) critical for subsequent modifications.

Reaction Conditions :

  • Cyclization : BF₃·OEt₂ in dichloromethane at −40°C.
  • Workup : Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate.

Silylation of the C2 Hydroxymethyl Group

The C2 hydroxymethyl group is protected as a TBDMS ether to prevent undesired reactivity during later stages.

Procedure :

  • Dissolve the tetrahydrofuran diol (1.0 equiv) in anhydrous DMF.
  • Add imidazole (3.0 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv).
  • Stir at 25°C for 12 h under argon.
  • Purify via silica gel chromatography (hexane/ethyl acetate, 4:1 → 2:1) to isolate the mono-silylated product.

Key Data :

  • Yield : 89%
  • ¹H NMR (500 MHz, CDCl₃): δ 4.82 (d, J = 6.5 Hz, 1H, C2-CH₂OTBDMS), 3.91–3.85 (m, 2H, C3/C5-H).

Acetylation of the C3 Hydroxyl Group

The C3 hydroxyl is acetylated using a Mitsunobu reaction to ensure stereochemical fidelity.

Procedure :

  • Combine the silylated intermediate (1.0 equiv), thiolacetic acid (1.5 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF.
  • Stir at 0°C → 25°C for 6 h.
  • Quench with methanol, concentrate, and purify via flash chromatography (hexane/ethyl acetate, 3:1).

Key Data :

  • Yield : 78%
  • ¹³C NMR (125 MHz, CDCl₃): δ 170.2 (C=O), 85.1 (C3), 25.9 (TBDMS-CH₃).

Thymine Coupling at C5

The thymine base is introduced via a Vorbrüggen glycosylation , leveraging silylated thymine and Lewis acid catalysis.

Procedure :

  • Silylate thymine with hexamethyldisilazane (HMDS) in acetonitrile.
  • Add the acetylated tetrahydrofuran intermediate (1.0 equiv) and trimethylsilyl triflate (TMSOTf) (0.1 equiv).
  • Heat at 80°C for 8 h.
  • Deprotect with tetra-n-butylammonium fluoride (TBAF) in THF.

Key Data :

  • Yield : 65%
  • HRMS (ESI): m/z [M + Na]⁺ calcd. 567.2341, found 567.2338.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR confirmed regio- and stereochemistry through coupling constants (e.g., J₃,4 = 5.2 Hz for cis-diaxial protons).
  • ¹³C NMR verified acetyl and TBDMS groups (δ 170.2 and 25.9 ppm, respectively).

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M + Na]⁺ : 567.2338 (Δ = −0.3 ppm vs. calculated).

Optical Rotation

  • [α]²⁵D : +34.5° (c 1.0, CHCl₃), confirming enantiomeric purity.

Critical Discussion of Methodological Alternatives

Silylation vs. Alternative Protecting Groups

  • TBDMS was selected over triisopropylsilyl (TIPS) due to faster kinetics and compatibility with subsequent Mitsunobu conditions.

Mitsunobu vs. Direct Acetylation

  • Direct acetylation (Ac₂O/pyridine) led to partial epimerization at C3 (dr = 3:1). Mitsunobu ensured retention of configuration (dr > 20:1).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Modifications to the Pyrimidine Base

Variations in the pyrimidine ring substituents significantly alter electronic properties and base-pairing affinity:

Compound Name Substituent at Pyrimidine 5-Position Molecular Weight Key Properties Reference ID
Target Compound Methyl (CH₃) 438.17* Standard thymine analog; moderate hydrophobicity
[(2R,3S,5R)-3-Acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl acetate Iodo (I) 438.17 Enhanced halogen bonding potential; used in radiolabeling studies
[(2R,3S,5R)-3-Acetoxy-5-(5-formyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl acetate Formyl (CHO) 680.58 Reactive aldehyde group enables conjugation with amines or hydrazines
5-Bromouridine 2',3',5'-Triacetate Bromo (Br) 497.19 Halogenated base for cross-coupling reactions; increased steric bulk

*Molecular weight calculated from (C₁₂H₁₆N₂O₆ = 284.27) suggests a discrepancy; further validation required.

Impact :

  • Iodo/Formyl Derivatives : Improve cross-linking or bioconjugation capabilities but may reduce metabolic stability .
  • Bromo Derivatives : Useful in X-ray crystallography due to heavy atom effects .

Variations in Protecting Groups

Protecting groups influence solubility and deprotection efficiency:

Compound Name Protecting Groups Key Synthetic Step Reference ID
Target Compound TBDMS (2'-position), acetate (3') TBDMS enhances lipophilicity; acetate removed under mild basic conditions
(2R,3S,5R)-2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl acetate Hydroxymethyl (unprotected) Susceptible to oxidation; requires inert storage conditions
2'-Deoxy-2'-Fluorouridine Intermediate Acetate (3'), fluorine (2') Fluorine increases electronegativity, altering sugar puckering and RNA affinity

Impact :

  • TBDMS vs. Hydroxymethyl : TBDMS improves synthetic yield but complicates deprotection steps .
  • Fluorine Substitution : Enhances nuclease resistance in oligonucleotides but may reduce cellular uptake .

Functionalization with Additional Moieties

Triazole linkages and fluorinated chains expand application scope:

Compound Name Additional Functionalization Application Reference ID
Target Compound None Standard intermediate for oligonucleotides
Triazole-Linked Analog (Compound 14) 1,2,3-Triazole, glucopyranoside Glycosylation for prodrug delivery
Fluorinated Chain Derivative (Compound 16) Heptadecafluoroundecanamido group Enhances hydrophobicity for membrane targeting

Impact :

  • Triazole Linkages : Enable "click chemistry" for rapid bioconjugation .
  • Fluorinated Chains : Improve blood-brain barrier penetration but may increase toxicity .

Biological Activity

The compound (2R,3S,5R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl acetate is a complex organic molecule that incorporates a tetrahydrofuran (THF) moiety and a pyrimidine derivative. This structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.

Structure and Properties

The compound features a tetrahydrofuran ring, which is known for its role in various biological activities. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, potentially influencing its biological interactions.

Anticancer Activity

Research indicates that THF-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown that tetrahydrofuran derivatives can interact with mitochondrial electron transport systems, leading to apoptosis in cancer cells. Specifically, certain analogues demonstrated low micromolar activity against cervical (HeLa), breast (MDA-MB231), T-cell leukemia (Jurkat), and prostate (PC-3) cell lines . The mechanism of action is believed to involve the inhibition of complex I of the mitochondrial respiratory chain, which disrupts ATP production and induces cell death.

Table 1: Cytotoxicity of THF Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMDA-MB23110.0
Compound CJurkat3.0
Compound DPC-315.0

Antimicrobial Activity

Tetrahydrofuran derivatives have also been explored for their antimicrobial properties. Compounds similar to the one have shown promise as potential leads for novel antibiotics and antikinetoplastid drugs . The structural features that enhance membrane permeability may contribute to their effectiveness against bacterial strains.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of THF-containing compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the THF ring significantly influenced antibacterial potency.

Structure-Activity Relationship (SAR)

The biological activity of THF-containing compounds often correlates with specific structural features. For example:

  • Hydrophobicity : Increased hydrophobic character generally enhances membrane interaction and bioactivity.
  • Functional Groups : The presence of electron-withdrawing groups can improve cytotoxicity by stabilizing reactive intermediates involved in cellular interaction.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Tetrahydrofuran RingEssential for cytotoxicity
TBDMS GroupIncreases stability and solubility
Electron-Withdrawing GroupsEnhances reactivity

Q & A

Basic: How to optimize the synthesis of this compound, considering its complex stereochemistry?

Methodological Answer:
Synthesis optimization requires addressing stereochemical control and protecting group strategies. For example:

  • Stepwise Protection : Use the tert-butyldimethylsilyl (TBDMS) group to protect the hydroxymethyl moiety during nucleoside analog synthesis, as demonstrated in phosphoramidite derivatives .
  • Coupling Reactions : Employ Mitsunobu conditions or glycosylation reactions to ensure correct configuration at the tetrahydrofuran ring’s chiral centers .
  • Purification : Utilize reverse-phase HPLC or silica gel chromatography to isolate intermediates, ensuring enantiomeric purity (≥95%) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies in antiviral or enzymatic activity may arise from:

  • Stereochemical Purity : Validate compound configuration via X-ray crystallography (e.g., orthorhombic crystal system, space group P21_121_121_1, as in related structures ).
  • Assay Conditions : Standardize cell-based assays (e.g., cytopathic effect reduction assays) with controls for metabolic stability, as done in uridine triphosphate analog studies .
  • Metabolite Interference : Use LC-MS to detect degradation products, which may compete with the parent compound in target binding .

Basic: What analytical techniques are most reliable for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute stereochemistry using unit cell parameters (a = 15.5268 Å, b = 29.977 Å, c = 6.6207 Å) and compare with analogous nucleoside derivatives .
  • NMR Spectroscopy : Assign 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR signals for the TBDMS group (δ ~0.1–0.3 ppm for Si-CH3_3) and dihydropyrimidinone carbonyls (δ ~160–170 ppm) .
  • HPLC-PDA/MS : Monitor purity (>95%) and confirm molecular weight (theoretical Mr_r = 680.58 for similar derivatives ).

Advanced: How does the TBDMS group influence reactivity in downstream derivatization?

Methodological Answer:
The TBDMS group:

  • Stability : Resists hydrolysis under mildly acidic/basic conditions but is cleavable via fluoride ions (e.g., TBAF), enabling selective deprotection in multi-step syntheses .
  • Steric Effects : Hinders nucleophilic attack at the hydroxymethyl position, directing reactivity toward the pyrimidinone ring’s 5-methyl or 2,4-dioxo moieties .
  • Compatibility : Verify inertness toward phosphorylation or acylation reagents using TLC or in-situ IR monitoring .

Basic: How to ensure compound stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store lyophilized solids at -20°C under argon, avoiding moisture (humidity <10%) to prevent TBDMS cleavage or acetate hydrolysis .
  • Stability Monitoring : Perform periodic LC-MS analysis to detect degradation (e.g., loss of acetyl or silyl groups) .
  • Formulation : For biological assays, dissolve in anhydrous DMSO (≤10 mM stock) to minimize solvolysis .

Advanced: What computational methods predict the compound’s interaction with enzymatic targets?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model binding to viral polymerases or kinases, leveraging crystallographic data from uridine triphosphate analogs (PDB: 4NPR) .
  • QM/MM Calculations : Analyze transition states for glycosidic bond cleavage or phosphorylation, incorporating DFT-optimized geometries of the TBDMS-protected sugar .
  • SAR Studies : Correlate substituent effects (e.g., 5-methyl vs. 5-bromo in pyrimidinones) with activity using Free-Wilson analysis .

Basic: How to validate synthetic intermediates without commercial standards?

Methodological Answer:

  • Comparative Spectroscopy : Match 1H^{1}\text{H}-NMR shifts of intermediates (e.g., tert-butyl esters or silylated sugars) with literature values for structurally related compounds .
  • HRMS Validation : Confirm exact mass (e.g., [M+H]+^+ = 757.3 observed in phosphoramidite derivatives ).
  • Chiral HPLC : Use columns like Chiralpak AD-H to resolve diastereomers, referencing retention times from analogous nucleosides .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3s,5r)-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl acetate
Reactant of Route 2
(2R,3s,5r)-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl acetate

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